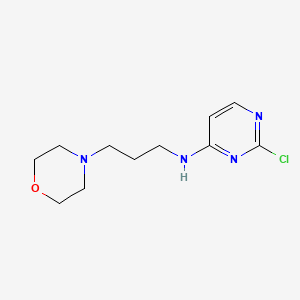
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine
概述
描述
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of cost-effective processes . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure–activity relationships of pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.73 g/mol. In terms of its drug-likeness, potent compounds from the series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight of less than 400, which are likely to maintain drug-likeness during lead optimization .科学研究应用
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine has a wide range of applications in scientific research. It has been used in drug discovery, drug metabolism, and biochemical and physiological studies. This compound has been used as a building block for the synthesis of a variety of drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, this compound has been used as a reactant in the synthesis of other chemical agents, such as organic catalysts and surfactants.
作用机制
Target of Action
The primary target of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, leading to disruption in the synthesis of fatty acids
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . Fatty acids are essential components of the cell membrane and are involved in various cellular functions. Therefore, the disruption of their synthesis can lead to significant downstream effects, including impaired cell growth and function.
Result of Action
The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that the compound’s action results in the inhibition of microbial growth, likely due to the disruption of fatty acid biosynthesis.
实验室实验的优点和局限性
The use of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine in laboratory experiments has several advantages. This compound is a highly reactive molecule, which makes it well-suited for use in chemical synthesis. In addition, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound is highly reactive, which can make it difficult to control the reaction conditions.
未来方向
There are several potential future directions for the use of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine in scientific research. One potential direction is the development of new drugs and other chemical agents using this compound as a building block. In addition, this compound could be used to study the biochemical and physiological effects of drugs and other chemical agents. Finally, this compound could be used to develop new methods for drug synthesis and drug delivery.
生化分析
Biochemical Properties
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . All the compounds have been docked against acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity .
Cellular Effects
The cellular effects of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine are not well-documented in the literature. Related pyrimidinamine derivatives have shown excellent fungicidal activity .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. Related pyrimidinamine derivatives have been found to act as mitochondrial complex I electron transport inhibitors .
属性
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJOQUQFBNSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)
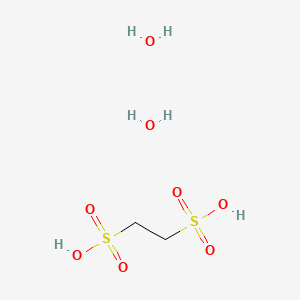
![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)


![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)
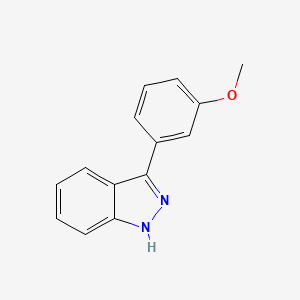
![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

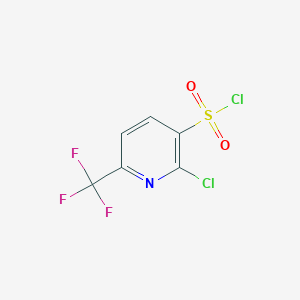
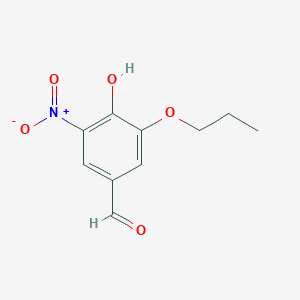

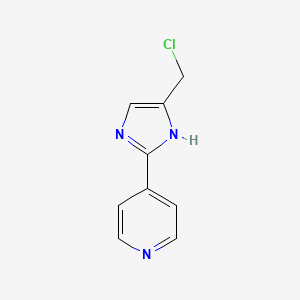
![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)